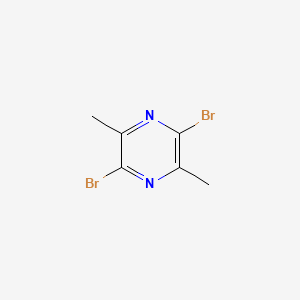

2,5-Dibromo-3,6-dimethylpyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dibromo-3,6-dimethylpyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Br2N2/c1-3-5(7)10-4(2)6(8)9-3/h1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSIFCRKBMPJZKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C(=N1)Br)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50564662 | |

| Record name | 2,5-Dibromo-3,6-dimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121594-49-8 | |

| Record name | 2,5-Dibromo-3,6-dimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,5 Dibromo 3,6 Dimethylpyrazine

Historical and Contemporary Preparative Routes

The preparation of 2,5-dibromo-3,6-dimethylpyrazine is not as widely documented as that of its parent compound, 2,5-dimethylpyrazine (B89654). However, established principles of heterocyclic chemistry allow for the outlining of viable synthetic pathways. The primary route involves the modification of the pyrazine (B50134) ring to facilitate halogenation.

Modified Literature Procedures for Enhanced Synthesis Efficiency

While specific modified procedures for the direct synthesis of this compound are not extensively detailed in readily available literature, general methods for the bromination of pyrazine derivatives can be adapted. The efficiency of such reactions often hinges on the choice of brominating agent and reaction conditions. For instance, the use of N-bromosuccinimide (NBS) is a common strategy for the bromination of aromatic and heterocyclic compounds. Optimization of such a reaction would involve screening various solvents, temperatures, and catalysts to maximize the yield of the desired dibrominated product while minimizing the formation of mono-brominated or other byproducts.

Recent advancements in bromination reactions have highlighted the use of reagents like tetrabutylammonium (B224687) tribromide (TBATB), which is noted for its milder nature and high selectivity. nih.gov The application of such a reagent could potentially be optimized for the synthesis of this compound to achieve higher yields and cleaner reaction profiles compared to traditional methods using elemental bromine.

Multi-Step Synthesis from 2,5-Dimethylpyrazine via N-Oxide Intermediates

A more controlled and generally more effective method for the synthesis of halogenated pyrazines involves a multi-step sequence starting from 2,5-dimethylpyrazine. This approach utilizes the formation of N-oxide intermediates to activate the pyrazine ring towards electrophilic substitution.

The initial step in this pathway is the oxidation of the nitrogen atoms in the 2,5-dimethylpyrazine ring to form 2,5-dimethylpyrazine di-N-oxide. The N-oxide groups are crucial as they increase the electron density of the ring, thereby activating it for subsequent electrophilic attack. A common method for this oxidation involves the use of a peroxy acid, often generated in situ from hydrogen peroxide and a carboxylic acid like acetic acid.

A representative procedure for the formation of a pyrazine N-oxide involves heating the parent pyrazine with hydrogen peroxide in a suitable solvent. For example, pyridine (B92270) N-oxide can be formed by reacting pyridine with an oxidizing agent like hydrogen peroxide. youtube.com This principle is applicable to substituted pyrazines as well.

Table 1: Representative Oxidation of 2,5-Dimethylpyrazine

| Reactant | Oxidizing Agent | Solvent | Product |

| 2,5-Dimethylpyrazine | Hydrogen Peroxide | Acetic Acid | 2,5-Dimethylpyrazine di-N-oxide |

This table represents a generalized procedure based on common oxidation methods for heterocyclic compounds.

Once the 2,5-dimethylpyrazine di-N-oxide is synthesized and isolated, the next step is the halogenation of the activated ring. The N-oxide groups direct electrophilic substitution to the positions ortho and para to the nitrogen atoms. In the case of 2,5-dimethylpyrazine di-N-oxide, the available positions for substitution are the 3 and 6 positions.

The bromination can be carried out using various brominating agents. The choice of reagent and conditions is critical to ensure dibromination and to avoid unwanted side reactions.

Table 2: Potential Bromination Conditions for 2,5-Dimethylpyrazine di-N-oxide

| Substrate | Brominating Agent | Solvent | Potential Product |

| 2,5-Dimethylpyrazine di-N-oxide | N-Bromosuccinimide (NBS) | Acetonitrile (B52724) | This compound |

| 2,5-Dimethylpyrazine di-N-oxide | Bromine (Br₂) | Acetic Acid | This compound |

| 2,5-Dimethylpyrazine di-N-oxide | Tetrabutylammonium tribromide (TBATB) | Dichloromethane (B109758) | This compound |

This table outlines plausible reaction conditions based on general halogenation procedures for N-oxides.

Mechanistic Aspects and Reaction Optimization in this compound Synthesis

The synthesis of this compound via the N-oxide intermediate follows the principles of electrophilic aromatic substitution. The oxygen atom of the N-oxide group donates electron density into the pyrazine ring through resonance, increasing its nucleophilicity. This makes the ring more susceptible to attack by an electrophile, in this case, a bromine cation (or a polarized bromine species).

The mechanism for the bromination of the di-N-oxide involves the attack of the electron-rich pyrazine ring on the brominating agent to form a sigma complex, also known as an arenium ion. The positive charge in this intermediate is stabilized by resonance, including delocalization onto the N-oxide oxygen atoms. Subsequent loss of a proton restores the aromaticity of the ring, yielding the brominated product. For dibromination to occur, this process happens sequentially at the 3 and 6 positions.

Reaction Optimization:

The optimization of this synthesis would focus on several key parameters:

Brominating Agent: The reactivity and selectivity of the brominating agent are crucial. While elemental bromine can be effective, it can also be harsh and lead to over-bromination or side reactions. Milder reagents like NBS or TBATB may offer better control and higher yields of the desired product. nih.govresearchgate.net

Solvent: The choice of solvent can influence the reaction rate and selectivity. Polar aprotic solvents like acetonitrile or dichloromethane are often used for such reactions.

Temperature: The reaction temperature needs to be carefully controlled. Higher temperatures can increase the reaction rate but may also lead to the formation of undesired byproducts.

Stoichiometry: The molar ratio of the brominating agent to the pyrazine di-N-oxide must be carefully controlled to achieve dibromination without significant formation of the mono-brominated intermediate or further substitution products.

By systematically varying these parameters, the reaction conditions can be fine-tuned to maximize the yield and purity of this compound.

Derivatization and Functionalization of 2,5 Dibromo 3,6 Dimethylpyrazine

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium- and copper-catalyzed reactions are particularly powerful tools for the functionalization of 2,5-Dibromo-3,6-dimethylpyrazine. The electron-deficient nature of the pyrazine (B50134) ring enhances the reactivity of the C-Br bonds towards oxidative addition, a key step in many catalytic cycles.

The Sonogashira coupling reaction, which forges a bond between a terminal alkyne and an aryl or vinyl halide, is a premier method for introducing alkyne functionalities. researchgate.netnih.gov This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. researchgate.net For a substrate like this compound, this reaction can be deployed to create highly conjugated systems with potential applications in organic electronics and materials science.

The double Sonogashira coupling of this compound with various arylacetylenes can lead to the formation of symmetrical di(aryleneethynyl)pyrazine architectures. These "cruciform" molecules often exhibit interesting photophysical properties, such as fluorescence, making them candidates for organic light-emitting diodes (OLEDs) and molecular sensors. The reaction involves the sequential or one-pot reaction of two equivalents of a terminal arylacetylene.

While specific studies on this compound are not prevalent in the reviewed literature, the reaction conditions can be inferred from similar dihaloheterocycles. The following table represents typical conditions for such transformations.

Table 1: Representative Conditions for Di(aryleneethynyl)pyrazine Synthesis| Entry | Arylacetylene | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | Est. >80 |

| 2 | 4-Ethynyltoluene | Pd(PPh₃)₄ / CuI | Piperidine | DMF | 80 | Est. >85 |

| 3 | 4-Ethynylanisole | Pd(OAc)₂ / XPhos / CuI | DIPA | Toluene | 100 | Est. >75 |

| 4 | Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF/DIPA | 70 | Est. >90 |

Note: Data is extrapolated from reactions on analogous dihalopyrazine and dihalopyridine systems. Yields are estimates.

The creation of 2,5-diethynyl-3,6-dimethylpyrazine is a critical step toward more complex, unsymmetrical architectures. This is typically achieved through a Sonogashira coupling with a protected acetylene (B1199291) source, such as ethynyltrimethylsilane (TMS-acetylene), followed by a deprotection step. The resulting terminal di-alkyne is a versatile intermediate that can be used in subsequent coupling reactions (e.g., Glaser or Cadiot-Chodkiewicz couplings) to build larger oligomeric or polymeric materials. The deprotection of the silyl (B83357) group is usually accomplished under mild basic conditions, for example, using potassium carbonate in methanol.

The Suzuki-Miyaura coupling is one of the most widely used C-C bond-forming reactions, celebrated for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and esters. nih.gov This reaction is ideal for introducing diverse aryl and heteroaryl groups onto the pyrazine core, significantly impacting the molecule's steric and electronic properties.

The double Suzuki-Miyaura coupling of this compound with two equivalents of an aryl or heteroaryl boronic acid can produce symmetrically 2,5-diaryl-3,6-dimethylpyrazines. These compounds are of interest in medicinal chemistry and as ligands in coordination chemistry. A wide range of boronic acids, bearing both electron-donating and electron-withdrawing substituents, can be successfully coupled.

Specific literature detailing the Suzuki coupling of this compound is limited. The data below is representative of typical conditions for the diarylation of similar dihaloarenes.

Table 2: Representative Conditions for Suzuki Diarylation| Entry | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 90 | Est. >90 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | Est. >88 |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 110 | Est. >85 |

| 4 | 2-Pyridylboronic acid | Pd(dppf)Cl₂ | - | Na₂CO₃ | DME/H₂O | 85 | Est. >70 |

Note: Data is based on established protocols for related dihaloheterocyclic compounds. Yields are estimates.

Achieving selective mono-arylation in symmetrically di-substituted halides like this compound can be challenging, as the second coupling is often faster than the first. After the first substitution, the newly formed mono-aryl product is in close proximity to the regenerated Pd(0) catalyst, which can favor a second, rapid oxidative addition leading to the di-substituted product.

However, strategic control can be exerted to favor the mono-arylated product, 2-bromo-5-aryl-3,6-dimethylpyrazine. Key strategies include:

Stoichiometry Control : Using a limited amount of the boronic acid (e.g., 0.9-1.0 equivalents) can favor mono-coupling, though this often results in a mixture of starting material, mono- and di-substituted products, requiring careful purification.

Lower Temperatures : Running the reaction at lower temperatures can slow down the rate of the second coupling relative to the first.

Choice of Catalyst and Ligand : Bulky phosphine (B1218219) ligands can sometimes create a sterically hindered catalytic complex that disfavors the second coupling with the now bulkier mono-arylated intermediate.

Use of Flow Chemistry : In some systems, the use of microfluidic reactors allows for precise control over reaction time and stoichiometry, enabling the isolation of the mono-coupled product before the second reaction can proceed to a significant extent.

By carefully tuning these parameters, synthetic chemists can selectively navigate between mono- and di-arylation pathways, opening access to both symmetrical and unsymmetrical pyrazine derivatives for a broad range of applications.

Negishi Coupling and Related Organometallic Strategies for Pyrazine Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. While specific examples of Negishi coupling (the palladium- or nickel-catalyzed reaction of an organozinc compound with an organic halide) directly on this compound are not extensively detailed in the literature, the principles of this and related reactions like Suzuki, Stille, and Kumada couplings are broadly applicable to halopyrazines.

The Suzuki coupling, which utilizes an organoboron reagent, has been successfully applied to this compound. For instance, the reaction with various arylboronic acids in the presence of a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) affords the corresponding 2,5-diaryl-3,6-dimethylpyrazines. These reactions demonstrate the feasibility of functionalizing the dibrominated pyrazine core. wikipedia.org

A study reported the cross-coupling of this compound with 2-methoxybenzeneboronic acid and 4-tert-butylbenzeneboronic acid, yielding the desired products in 76% and 39% yields, respectively. wikipedia.org Furthermore, a double coupling with 2-methoxy-5-pyridylboronic acid resulted in the 2,5-dipyridylpyrazine derivative in a 73% yield. wikipedia.org These examples highlight the utility of palladium-catalyzed cross-coupling for creating extended aromatic systems based on the dimethylpyrazine scaffold.

Table 1: Suzuki Coupling Reactions of this compound

| Coupling Partner | Catalyst | Product | Yield (%) |

|---|---|---|---|

| 2-Methoxybenzeneboronic acid | Pd(PPh₃)₄ | 2,5-bis(2-methoxyphenyl)-3,6-dimethylpyrazine | 76 |

| 4-tert-Butylbenzeneboronic acid | Pd(PPh₃)₄ | 2,5-bis(4-tert-butylphenyl)-3,6-dimethylpyrazine | 39 |

| 2-Methoxy-5-pyridylboronic acid | Pd(PPh₃)₄ | 2,5-bis(2-methoxy-5-pyridyl)-3,6-dimethylpyrazine | 73 |

Data sourced from a systematic study on pyrazine functionalization. wikipedia.org

Other related organometallic strategies, such as Stille coupling (using organotin reagents) and Kumada coupling (using Grignard reagents), are also viable methods for the functionalization of halopyrazines. wikipedia.orglibretexts.orgwikipedia.orgnrochemistry.comrsc.orgorganic-chemistry.org The choice of coupling partners and reaction conditions in these strategies allows for a high degree of control over the final product architecture.

Nucleophilic Substitution Reactions on the Pyrazine Core

The pyrazine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with good leaving groups like bromine. In this compound, the bromine atoms can be displaced by a variety of nucleophiles, such as alkoxides, amides, and thiolates. The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring facilitates this type of reaction by stabilizing the negatively charged intermediate (a Meisenheimer-like complex) that is formed during the substitution process.

While specific, detailed studies on the nucleophilic substitution reactions of this compound are not abundant, the general principles of SNAr on dihalopyrazines suggest that such reactions are feasible. The reaction would typically proceed under basic conditions, with the nucleophile attacking one of the carbon atoms bearing a bromine atom, leading to the formation of a mono-substituted or di-substituted product, depending on the stoichiometry and reactivity of the nucleophile. The presence of the methyl groups may exert a modest electronic and steric influence on the reaction's regioselectivity and rate.

Other Directed Functionalization Approaches

Beyond the more common cross-coupling and nucleophilic substitution pathways, other directed methods can be employed to functionalize this compound for advanced synthetic purposes.

The introduction of alkyne moieties is often achieved through Sonogashira coupling, a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. nih.govorganic-chemistry.org This reaction is highly efficient for creating carbon-carbon bonds between sp2 and sp hybridized carbon atoms. For this compound, a stepwise or double Sonogashira coupling with a protected acetylene, such as trimethylsilylacetylene, could be envisioned. The use of a protected alkyne prevents self-coupling and other side reactions. Following the coupling, the protecting group can be removed to yield the terminal alkyne, which can then be used in further synthetic transformations. The reaction conditions are generally mild, involving a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine (B128534) or diisopropylamine).

For more complex synthetic strategies, this compound can be converted into specific organometallic precursors. One common approach is the formation of an organolithium reagent via lithium-halogen exchange. princeton.edu This is typically achieved by treating the dibromo compound with an alkyllithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. The resulting lithiated pyrazine is a potent nucleophile and can react with a wide range of electrophiles.

Alternatively, the dibromo-dimethylpyrazine can be converted into organozinc or organoboron derivatives. For example, a lithium-halogen exchange followed by transmetalation with a zinc salt (e.g., ZnCl₂) would generate a pyrazinylzinc reagent, suitable for use in Negishi-type couplings. nih.gov Similarly, reaction of the lithiated intermediate with a borate (B1201080) ester, such as trimethyl borate or isopropoxyboronic acid pinacol (B44631) ester, followed by an acidic workup, would yield the corresponding pyrazinylboronic acid or boronic ester, which are key intermediates for Suzuki couplings. nih.gov The formation of these organometallic precursors significantly broadens the synthetic possibilities for elaborating the this compound core.

Applications of 2,5 Dibromo 3,6 Dimethylpyrazine Derivatives in Advanced Materials

Organic Electronics and Optoelectronic Systems

The integration of 2,5-Dibromo-3,6-dimethylpyrazine into organic electronic and optoelectronic systems has unlocked new possibilities for enhancing device performance and exploring novel functionalities. Its derivatives have been instrumental in the design of materials that facilitate charge transport and control light emission, addressing key challenges in the field.

Design and Synthesis of Conjugated Oligomers and Polymers

The rigid, electron-accepting pyrazine (B50134) core of this compound serves as an ideal foundation for constructing highly conjugated systems. The bromine atoms at the 2 and 5 positions provide reactive sites for cross-coupling reactions, enabling the extension of the π-system through the introduction of various aromatic and unsaturated moieties.

The synthesis of oligoarylenes incorporating the 3,6-dimethylpyrazine unit has been achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This method allows for the direct connection of aryl boronic acids or esters to the dibrominated pyrazine core, yielding a variety of oligoarylene structures. The steric hindrance introduced by the methyl groups on the pyrazine ring can influence the dihedral angle between the pyrazine and adjacent aryl rings, which in turn affects the extent of π-conjugation and the resulting electronic and photophysical properties.

A significant area of research has focused on the development of phenylene-pyrazine co-oligomers, which have demonstrated efficient blue light emission. By strategically combining electron-donating phenylene units with the electron-accepting dimethylpyrazine core, researchers can fine-tune the intramolecular charge transfer (ICT) characteristics of the resulting materials. This control over the electronic structure allows for the targeting of specific emission wavelengths. For instance, phenylene-2,5-dimethylpyrazinyl co-oligomers synthesized via Suzuki cross-coupling reactions have exhibited violet-blue photoluminescence. rsc.org A notable example, 1,4-dimethoxy-2,5-bis{2-(5-tert-butylphenyl-3,6-dimethylpyrazinyl)benzene}, has been utilized in organic light-emitting diodes (OLEDs) to produce blue electroluminescence with a maximum emission wavelength at 444 nm. rsc.org

| Compound Name | Synthesis Method | Photoluminescence (λmax, nm) | Electroluminescence (λmax, nm) |

| 2,5-bis(2-methoxyphenyl)-3,6-dimethylpyrazine | Suzuki Coupling | 372 (in ethanol) | - |

| 1,4-dimethoxy-2,5-bis{2-(5-tert-butylphenyl-3,6-dimethylpyrazinyl)benzene} | Suzuki Coupling | 418 (in ethanol) | 444 |

| 2,5-bis(6-methoxypyridin-3-yl)-3,6-dimethylpyrazine | Suzuki Coupling | 387 (in ethanol) | - |

Data compiled from a study on phenylene-2,5-dimethylpyrazine co-oligomers. rsc.org

To achieve even greater delocalization of π-electrons, researchers have incorporated ethynyl (B1212043) linkages into the polymer backbone, creating poly(aryleneethynyl)pyrazine systems. These materials are synthesized from this compound through Sonogashira cross-coupling reactions with various terminal alkynes. The introduction of the acetylene (B1199291) bridge extends the conjugation length, which typically results in a red-shift of the absorption and emission spectra compared to their oligoarylene counterparts. A series of 2,5-di(aryleneethynyl)pyrazine derivatives have been synthesized with yields ranging from 23–41%. researchgate.net Quantum chemical calculations have shown that the HOMO-LUMO gap for 2,5-di(phenylethynyl)-3,6-dimethylpyrazine is 3.56 eV, which is lower than that of its phenylene analogue, di(phenylethynyl)benzene (3.72 eV). researchgate.net

| Derivative Arene Group | Synthesis Yield (%) | Emission (λmax, nm) in Cyclohexane (B81311) |

| Phenyl | - | 379, 395 |

| 2-Pyridyl | - | - |

| 4-Ethylphenyl | - | - |

| 4-Chlorophenyl | - | - |

| 4-Biphenyl | - | - |

Data for a series of 2,5-di(aryleneethynyl)pyrazine derivatives synthesized from this compound. researchgate.net

Role as Electron Transporting Components in Device Architectures

The inherent electron-deficient nature of the pyrazine ring makes its derivatives promising candidates for electron-transporting materials (ETMs) in organic electronic devices. A low-lying Lowest Unoccupied Molecular Orbital (LUMO) is a key requirement for efficient electron injection and transport. The nitrogen atoms in the pyrazine ring effectively lower the LUMO energy level of the molecule. Cyclic voltammetry studies of 2,5-di(phenylethynyl)-3,6-dimethylpyrazine have shown that it undergoes a reduction to the radical anion at approximately -1.9 V, indicating its capability to accept and transport electrons. researchgate.net

Utilization as Dopants in Emissive Layers for Performance Enhancement

Derivatives of this compound have been successfully employed as dopants in the emissive layers of OLEDs to improve device efficiency. By introducing a small amount of a pyrazine-based dopant into a host emissive polymer, it is possible to enhance electron transport within the layer, leading to a more balanced charge injection and recombination process. This, in turn, can significantly increase the external quantum efficiency (EQE) of the device. For example, when 2,5-di(biphenyl-4-ethynyl)-3,6-dimethylpyrazine was used as a 20% dopant by weight in a single-layer OLED with MEH-PPV as the emissive polymer, the external quantum efficiency was significantly enhanced, reaching up to 0.07%. researchgate.net This improvement is attributed to the enhanced electron-transporting properties of the pyrazine derivative. researchgate.net

| Dopant | Host Polymer | Dopant Concentration (wt%) | External Quantum Efficiency (EQE) (%) |

| 2,5-di(biphenyl-4-ethynyl)-3,6-dimethylpyrazine | MEH-PPV | 20 | up to 0.07 |

Performance enhancement of a single-layer OLED upon doping with a this compound derivative. researchgate.net

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The derivatives of this compound are instrumental in the fields of coordination chemistry and the design of Metal-Organic Frameworks (MOFs). The inherent electronic properties and rigid geometry of the pyrazine core make these compounds excellent candidates for constructing complex, functional materials.

Pyrazine Derivatives as Ligands in Coordination Complexes

Pyrazine and its derivatives are widely utilized as ligands in coordination chemistry due to their ability to bridge metal centers, forming extended one-, two-, or three-dimensional structures. The two nitrogen atoms of the pyrazine ring can coordinate to metal ions, acting as a rigid, rod-like connector. Functionalized pyrazines are specifically applied as ligands for catalysis rsc.org.

A pertinent example, closely related to the derivatives of the title compound, is the coordination polymer formed between 2,5-dimethylpyrazine (B89654) and copper(I) thiocyanate (B1210189). In this structure, the 2,5-dimethylpyrazine ligand bridges copper centers, contributing to the formation of a complex three-dimensional network uky.edu. The copper(I) ions are also linked by thiocyanate ligands, which act in a µ-N,S,S-bridging mode to form sheets. The 2,5-dimethylpyrazine ligands then pillar these sheets, demonstrating how simple pyrazine derivatives can generate intricate and robust coordination polymers uky.edu.

| Property | Value |

| Compound | Poly-µ-2,5-dimethylpyrazine-µ-dithiocyanato-N,S,S-dicopper(I) |

| Empirical Formula | C8H8Cu2N4S2 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Function of Ligand | Bridging ligand |

Structural Design Principles for Pyrazine-Based MOFs

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters (nodes) linked by organic molecules (linkers). Pyrazine derivatives synthesized from precursors like this compound serve as effective linkers in MOF architecture rsc.org. The design principles for pyrazine-based MOFs hinge on the geometry of the linker and the coordination preference of the metal node.

The rigid and linear nature of 2,5-disubstituted pyrazine linkers can be used to construct porous frameworks with predictable topologies. For instance, highly porous MOFs have been successfully synthesized using 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine (H4TCPP), a more complex pyrazine derivative, and zinc paddlewheel units (Zn2(COO)4) rsc.org. In these structures, the pyrazine-based ligand connects the zinc nodes to form two-dimensional layers, which are then pillared by other ligands to create a robust 3D framework with high porosity, suitable for gas adsorption and separation rsc.org.

Furthermore, the nature of the substituent groups on the pyrazine ring influences the host-guest interactions within the MOF pores. Studies on the adsorption of various methylated pyrazines (including 2,5-dimethylpyrazine) into a flexible aluminum-based MOF (CAU-13) showed that the guest molecules can induce structural changes in the host framework. Pyrazines capable of forming hydrogen bonds with the framework induced a slight opening of the channels, whereas bulkier guests led to a larger pore conformation researchgate.net. This demonstrates that the functional groups on the pyrazine linker, which can be introduced starting from this compound, are crucial for tuning the framework's dynamic behavior and adsorption properties.

Exploration in Heterogeneous Catalysis and Electron Donor-Acceptor Systems

The unique structural and electronic features of materials derived from this compound make them promising for applications in catalysis and electronics.

Heterogeneous Catalysis: The well-defined pores and high concentration of active sites (metal nodes and functional linkers) in pyrazine-based MOFs make them attractive candidates for heterogeneous catalysis. While specific catalytic studies on this compound derivatives are emerging, functionalized pyrazines are known to be used as ligands in catalytic systems rsc.org. The porous structure of MOFs can provide size and shape selectivity for reactants and products, while the pyrazine linker can be functionalized to modulate the chemical environment within the pores, potentially enhancing catalytic activity and selectivity.

Electron Donor-Acceptor Systems: The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This makes it an excellent electron acceptor moiety in the design of donor-acceptor (D-A) materials. The bromine atoms in this compound can be readily substituted with electron-donating aryl or heteroaryl groups via palladium-catalyzed Suzuki coupling reactions rsc.org. This synthetic strategy allows for the creation of linear D-A-D type molecules with tunable electronic properties. Such materials are of significant interest for applications in organic electronics, where the charge transfer characteristics between the donor and acceptor units are crucial for device performance.

| Boronic Acid Partner | Catalyst | Product | Yield |

|---|---|---|---|

| 2-methoxybenzeneboronic acid | Pd(PPh3)4 | 2,5-bis(2-methoxyphenyl)-3,6-dimethylpyrazine | 76% |

| 4-tert-butylbenzeneboronic acid | Pd(PPh3)4 | 2-bromo-5-(4-tert-butylphenyl)-3,6-dimethylpyrazine | 39% |

| 2-methoxy-5-pyridylboronic acid | Pd(PPh3)4 | 2,5-bis(2-methoxy-5-pyridyl)-3,6-dimethylpyrazine | 73% |

Other Emerging Advanced Material Applications

Beyond coordination chemistry and catalysis, derivatives of this compound are being explored for other advanced material applications. The development of functionalized pyrazines is relevant for the creation of materials for photovoltaic devices and as selective extractants for metals rsc.org.

In the context of photovoltaics, the donor-acceptor structures synthesized from this compound are particularly relevant. Organic photovoltaic (OPV) cells rely on the efficient separation of photogenerated excitons into free charge carriers at a donor-acceptor interface. The tunable electronic energy levels of pyrazine-based D-A molecules could allow for the optimization of light absorption and charge separation processes, making them promising components for next-generation solar energy technologies.

Computational and Theoretical Investigations of 2,5 Dibromo 3,6 Dimethylpyrazine and Its Derivatives

Electronic Structure Calculations

The electronic structure of 2,5-Dibromo-3,6-dimethylpyrazine is fundamentally determined by the interplay of the pyrazine (B50134) ring's aromaticity with the electron-withdrawing nature of the bromine atoms and the electron-donating character of the methyl groups.

Density Functional Theory (DFT) is a powerful computational method used to predict the electronic structure of molecules. For pyrazine and its derivatives, DFT calculations can elucidate the nature of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

In the case of this compound, the pyrazine ring acts as the primary framework. The HOMO is expected to be a π-orbital distributed across the pyrazine ring, with some contribution from the p-orbitals of the bromine atoms. The LUMO is anticipated to be a π*-orbital, also located on the pyrazine ring. The methyl groups, being electron-donating, would likely raise the energy of the HOMO, while the electronegative bromine atoms would lower the energy of both the HOMO and LUMO. The precise energy levels and electron density distribution would depend on the balance of these opposing electronic effects. A systematic analysis of pyrazine-based ligands has shown that heteroatoms like nitrogen play a crucial role in defining the molecular interactions. acs.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences a molecule's chemical reactivity and electronic properties. A smaller gap generally implies higher reactivity and easier electronic transitions.

For this compound, the HOMO-LUMO gap would be modulated by its substituents. The electron-donating methyl groups tend to decrease the gap by raising the HOMO energy, while the electron-withdrawing bromine atoms can either increase or decrease the gap depending on their relative influence on the HOMO and LUMO levels. Computational studies on other halogenated pyrazines suggest that halogen substitution can lead to a decrease in the electrophilicity index, which is related to the HOMO-LUMO gap. chemrxiv.org Studies on substituted pyrazoles have also shown that a small HOMO-LUMO energy gap suggests high chemical reactivity and the potential for intramolecular charge transfer. researchgate.net

Table 1: Expected Effects of Substituents on the Electronic Properties of the Pyrazine Ring

| Substituent | Electronic Effect | Expected Impact on HOMO Energy | Expected Impact on LUMO Energy | Expected Impact on HOMO-LUMO Gap |

| Methyl (-CH₃) | Electron-donating | Increase | Minor Increase | Decrease |

| Bromo (-Br) | Electron-withdrawing | Decrease | Decrease | Varies (likely a net decrease) |

This table presents a qualitative prediction based on general principles of physical organic chemistry.

Computational methods like Time-Dependent DFT (TD-DFT) can predict the electronic absorption spectra (UV-Vis) of molecules. For this compound, the electronic transitions would primarily be of the π → π* and n → π* type, characteristic of aromatic N-heterocycles. The positions of the absorption maxima (λmax) would be sensitive to the substitution pattern. The combination of electron-donating and electron-withdrawing groups might lead to a red-shift (shift to longer wavelengths) in the absorption spectrum compared to unsubstituted pyrazine.

Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can also be computed. These calculations help in assigning the vibrational modes of the molecule, such as the C-H, C-N, C-Br, and ring stretching and bending vibrations. DFT calculations on similar halogenated pyrazine carboxamides have been used to successfully assign vibrational wavenumbers. chemrxiv.org

Structural Conformation and Dynamics Simulation

The geometry of this compound is expected to be largely planar due to the aromatic pyrazine ring. DFT calculations would provide optimized bond lengths, bond angles, and dihedral angles. The bromine and methyl substituents will likely lie in or very close to the plane of the pyrazine ring to maximize electronic conjugation and minimize steric hindrance.

Molecular dynamics (MD) simulations could be employed to study the molecule's behavior over time. For an isolated molecule, these simulations can provide insights into vibrational motions. In a condensed phase (e.g., in a solvent or a crystal), MD simulations can reveal information about intermolecular interactions and conformational flexibility. For instance, MD simulations have been used to study the stability of complexes between various pyrazine compounds and proteins like Human Serum Albumin (HSA). semanticscholar.orgresearchgate.net While significant conformational changes are not expected for a rigid molecule like this compound, MD can be valuable for understanding its interactions in a larger system.

Theoretical Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is instrumental in elucidating reaction mechanisms. For this compound, theoretical studies could predict the most likely sites for electrophilic or nucleophilic attack. The bromine atoms are potential leaving groups in nucleophilic substitution reactions. The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, can highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. The nitrogen atoms, with their lone pairs of electrons, are expected to be nucleophilic centers.

DFT calculations can also be used to model the transition states of potential reactions, providing activation energies and reaction coordinates. For example, theoretical studies have been used to compare different mechanistic routes for the synthesis of pyrazolo[3,4-d]pyrimidine-4-amines. researchgate.net Similar approaches could be applied to understand the reactivity of this compound in various chemical transformations.

Studies on Intramolecular Charge Transfer and Electron Transfer Phenomena

The presence of both electron-donating (methyl) and electron-withdrawing (bromo) groups on the pyrazine ring suggests the possibility of intramolecular charge transfer (ICT) upon electronic excitation. In an ICT process, photoexcitation leads to a redistribution of electron density from the donor part of the molecule to the acceptor part. This can result in an excited state with a large dipole moment.

While direct studies on this compound are lacking, the principles of ICT are well-established for donor-acceptor systems. acs.org Computational studies on other pyrazine derivatives have explored ICT phenomena. For example, investigations into triphenylamine-modified pyrazines have shown how molecular structure influences ICT character and charge transport properties. The formation of a twisted intramolecular charge-transfer (TICT) state is a common deactivation pathway for many fluorescent molecules, and computational analysis is key to understanding these processes. acs.org Theoretical calculations for this compound could predict the likelihood and nature of such ICT states, which would be crucial for understanding its photophysical properties and potential applications in materials science.

Advanced Spectroscopic and Structural Characterization of 2,5 Dibromo 3,6 Dimethylpyrazine Derived Systems

X-ray Diffraction Studies

X-ray diffraction is a cornerstone technique for the precise determination of molecular and crystal structures. For pyrazine-based systems, it offers unparalleled detail on bond lengths, bond angles, and intermolecular interactions.

For instance, the analysis of cocrystals involving dimethylpyrazine reveals detailed insights into noncovalent interactions that dictate the crystal packing. furman.edu In coordination polymers, 2,5-dimethylpyrazine (B89654) acts as a bridging ligand, and X-ray diffraction has been instrumental in characterizing the resulting one-, two-, and three-dimensional frameworks. A notable example is the crystal structure of dibromo-2,5-dimethylpyrazinenickel(II), where the coordination of the pyrazine (B50134) ligand to the nickel center has been meticulously detailed. acs.org

Based on data from analogous structures, such as 2,5-Bis[4-(dimethylamino)phenyl]-3,6-dimethylpyrazine, key structural features can be inferred. nih.gov The pyrazine ring is expected to be largely planar, with the bromine and methyl substituents lying in or close to the plane of the ring. The carbon-nitrogen bond lengths within the pyrazine ring are anticipated to be intermediate between single and double bonds, characteristic of an aromatic system. The carbon-carbon bonds within the ring will also exhibit aromatic character. The C-Br and C-CH₃ bond lengths will be consistent with typical values for such bonds on an aromatic ring.

Table 1: Representative Crystallographic Data for a Substituted Dimethylpyrazine Derivative

| Parameter | Value |

| Molecular Formula | C₂₂H₂₆N₄ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.459(1) |

| b (Å) | 9.6368(16) |

| c (Å) | 11.9661(15) |

| α (°) | 73.30(1) |

| β (°) | 69.465(11) |

| γ (°) | 74.446(10) |

| Volume (ų) | 961.2(2) |

| Data for 2,5-Bis[4-(dimethylamino)phenyl]-3,6-dimethylpyrazine nih.gov |

The planarity of the pyrazine ring is a crucial factor in conjugated systems as it influences the extent of π-electron delocalization. In 2,5-Dibromo-3,6-dimethylpyrazine, the pyrazine ring is expected to be essentially planar. However, minor deviations from planarity can occur due to crystal packing forces or steric interactions between the substituents.

Electrochemical Characterization

Electrochemical methods are vital for probing the redox properties of molecules, including the determination of redox potentials and the stability of electrochemically generated species.

Cyclic voltammetry (CV) is a powerful technique for studying the electrochemical behavior of pyrazine derivatives. The reduction of pyrazines can exhibit different behaviors depending on the nature of the substituents. researchgate.net Electron-withdrawing groups, such as halogens, are expected to shift the reduction potential to more positive values, making the compound easier to reduce. Conversely, electron-donating groups, like methyl groups, shift the reduction potential to more negative values. dtu.dknih.gov

Therefore, in this compound, the two bromine atoms will have a more dominant electron-withdrawing effect compared to the electron-donating effect of the two methyl groups. This would suggest that its reduction potential will be more positive than that of unsubstituted pyrazine. The CV of pyrazine itself shows a reduction to 1,4-dihydropyrazine (B12976148) through a two-electron, multi-proton transfer process. dtu.dkrsc.org The exact potential is dependent on the pH of the solution.

Studies on s-tetrazine derivatives have demonstrated a strong correlation between the redox potentials and the Hammett constants of the substituents, providing a predictable way to tune the electrochemical properties. nih.gov A similar trend would be expected for substituted pyrazines.

Table 2: Predicted Trend of Redox Potentials for Substituted Pyrazines

| Compound | Substituent Effect | Expected Relative Reduction Potential (vs. Pyrazine) |

| 2,5-Dimethylpyrazine | Electron-donating | More negative |

| 2,5-Dichloropyrazine | Electron-withdrawing | More positive |

| This compound | Net electron-withdrawing | More positive |

The one-electron reduction of pyrazine derivatives can lead to the formation of radical anions. The stability of these radical anions is influenced by the substituents on the pyrazine ring. Electron-withdrawing groups can delocalize the negative charge, thereby stabilizing the radical anion.

The electrochemical reduction of pyrazine on a silver electrode has been studied using surface-enhanced Raman scattering (SERS), which provided evidence for the formation of reduced pyrazine species. rsc.org While the reversibility of the reduction process can be influenced by the experimental conditions, the inherent stability of the radical anion is a key molecular property. The presence of bromine atoms in this compound is expected to contribute to the stabilization of the radical anion through both inductive effects and potential participation of the bromine atoms in delocalizing the spin density.

Optical Spectroscopy

Optical spectroscopy, particularly UV-Visible absorption spectroscopy, provides information about the electronic transitions within a molecule. The absorption spectrum of pyrazine and its derivatives is characterized by distinct absorption bands corresponding to n→π* and π→π* transitions. montana.edu

The n→π* transition, which involves the promotion of an electron from a non-bonding orbital on a nitrogen atom to an anti-bonding π* orbital, typically appears as a weaker absorption at longer wavelengths. The π→π* transitions are generally more intense and occur at shorter wavelengths. researchgate.net

The position and intensity of these absorption bands are sensitive to the nature of the substituents on the pyrazine ring. Halogen substituents can cause a red shift (bathochromic shift) in the absorption maxima. For instance, the maximum absorbance wavelengths for the halogens themselves shift to longer wavelengths as you go down the group (Cl₂: 330 nm, Br₂: 420 nm, I₂: 520 nm), and a similar trend can be anticipated for halogenated aromatic compounds. docbrown.info The methyl groups, being weakly electron-donating, are expected to have a smaller effect on the absorption spectrum.

The solvent can also influence the position of the absorption bands. A "blue shift" (hypsochromic shift) of the n→π* transition is often observed in polar solvents due to the stabilization of the non-bonding orbital in the ground state. montana.edu

Table 3: General UV Absorption Characteristics of Pyrazines

| Transition | Typical Wavelength Range | Relative Intensity | Solvent Effect (Polar vs. Non-polar) |

| n→π | Longer wavelength | Weaker | Blue shift |

| π→π | Shorter wavelength | Stronger | Smaller shift |

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For pyrazine and its derivatives, the most significant electronic transitions are typically the π → π* and n → π* transitions.

The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are generally high-energy transitions, resulting in strong absorption bands in the UV region. The n → π* transitions, on the other hand, involve the promotion of a non-bonding electron (from the nitrogen lone pairs in the pyrazine ring) to a π* antibonding orbital. These transitions are of lower energy and are symmetry-forbidden, leading to weaker absorption bands at longer wavelengths compared to the π → π* transitions.

Based on the analysis of related substituted pyrazines, the predicted UV-Visible absorption data for this compound in a non-polar solvent like cyclohexane (B81311) are presented in the table below. The presence of both electron-donating and electron-withdrawing groups is anticipated to result in distinct shifts compared to the parent pyrazine molecule.

| Transition | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, M-1cm-1) | Solvent |

|---|---|---|---|

| π → π | ~270-290 | ~8000-12000 | Cyclohexane |

| n → π | ~320-340 | ~500-1000 | Cyclohexane |

Photoluminescence and Electroluminescence Studies for Emission Properties

Photoluminescence and electroluminescence are crucial for evaluating the emissive properties of a material and its potential for use in optoelectronic devices such as organic light-emitting diodes (OLEDs). Pyrazine and its derivatives have been investigated as electron-deficient moieties in luminescent materials. fao.org The incorporation of a pyrazine ring can enhance electron-transporting properties in organic electronic devices. researchgate.net

Photoluminescence: Upon excitation, a molecule can relax to its ground state by emitting a photon, a process known as photoluminescence (fluorescence or phosphorescence). The emission properties are highly dependent on the molecular structure and the nature of the excited state. For pyrazine derivatives, emission can occur from the singlet (fluorescence) or triplet (phosphorescence) excited state. The presence of heavy atoms like bromine in this compound is expected to enhance spin-orbit coupling, which can facilitate intersystem crossing from the singlet to the triplet state. This could potentially lead to significant phosphorescence at low temperatures. The emission wavelength is generally red-shifted with respect to the absorption, and the extent of this Stokes shift provides information about the structural relaxation in the excited state. It is anticipated that derivatives of this compound could be engineered to exhibit emission in the blue region of the visible spectrum, a desirable characteristic for display and lighting applications. cityu.edu.hk

Electroluminescence: Electroluminescence is the generation of light from a material in response to an electric current. Materials exhibiting efficient electroluminescence are the cornerstone of OLED technology. Pyrazine-containing compounds have been utilized as electron-transporting and emitting materials in OLEDs. researchgate.net The electron-deficient nature of the pyrazine ring can facilitate electron injection and transport, which are critical for achieving high device efficiency. The substitution pattern on the pyrazine core plays a vital role in tuning the emission color and quantum efficiency. The combination of methyl and bromo substituents in this compound could modulate the HOMO and LUMO energy levels, thereby influencing the charge injection barriers and the recombination zone within an electroluminescent device. Further research into the fabrication and characterization of OLEDs incorporating this compound as an emissive or electron-transporting layer would be necessary to fully assess its electroluminescent potential.

Inelastic Neutron Scattering for Vibrational and Rotational Dynamics

Inelastic Neutron Scattering (INS) is a powerful technique for studying the vibrational and rotational dynamics of molecules, particularly those containing hydrogen atoms. Neutrons interact with the nucleus, and the scattering cross-section is isotope-specific. Hydrogen has a very large incoherent scattering cross-section for neutrons, making INS particularly sensitive to its motions.

While no specific INS data for this compound is currently available in the literature, this technique could provide valuable insights into the dynamics of the methyl groups. INS spectroscopy would be able to probe the rotational tunneling of the methyl groups at low temperatures, providing a very precise measure of the rotational barrier height. This information is complementary to that obtained from other vibrational spectroscopies and can be used to refine the understanding of the intramolecular potential energy surface. Furthermore, INS can provide information on the low-frequency lattice vibrations (phonons) in the solid state, which are important for understanding the bulk physical properties of the material.

Vibrational Spectroscopy

Vibrational spectroscopy provides detailed information about the bonding and structure of a molecule by probing its vibrational modes.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The positions and intensities of the absorption bands are characteristic of the functional groups present in the molecule. For this compound, the FTIR spectrum is expected to be dominated by vibrations of the pyrazine ring and the methyl and bromo substituents.

The key expected vibrational modes are:

C-H stretching vibrations of the methyl groups, typically observed in the 2900-3000 cm⁻¹ region.

C=N and C=C stretching vibrations of the pyrazine ring, expected in the 1400-1600 cm⁻¹ range. The substitution pattern will influence the exact positions of these bands.

C-H bending vibrations of the methyl groups, which usually appear around 1375 cm⁻¹ and 1450 cm⁻¹.

C-Br stretching vibrations , which are expected at lower frequencies, typically in the 500-700 cm⁻¹ region.

Ring breathing and deformation modes of the substituted pyrazine ring, which will give rise to a series of characteristic bands in the fingerprint region (below 1500 cm⁻¹).

The predicted characteristic FTIR peaks for this compound are summarized in the table below.

| Vibrational Mode | Predicted Wavenumber (cm-1) | Intensity |

|---|---|---|

| C-H Stretch (methyl) | 2950-3000 | Medium |

| C=N/C=C Stretch (ring) | 1550-1600 | Strong |

| C-H Bend (methyl) | 1440-1460 | Medium |

| C-H Bend (methyl, symmetric) | 1370-1380 | Medium |

| C-Br Stretch | 550-650 | Medium-Strong |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. Vibrational modes that result in a change in the polarizability of the molecule are Raman active. For molecules with a center of symmetry, there is a rule of mutual exclusion, where vibrations that are IR active are Raman inactive, and vice versa. While this compound does not possess a center of symmetry, some modes will be more intense in the Raman spectrum and others in the IR spectrum.

The Raman spectrum of this compound is expected to show strong bands for the symmetric vibrations of the molecule. The pyrazine ring breathing mode, which involves a symmetric expansion and contraction of the ring, is typically a strong band in the Raman spectrum. The C-Br stretching vibrations are also expected to be Raman active.

| Vibrational Mode | Predicted Wavenumber (cm-1) | Intensity |

|---|---|---|

| C-H Stretch (methyl) | 2950-3000 | Strong |

| Ring Breathing | ~1000-1050 | Strong |

| C-Br Stretch | 550-650 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of the signals, the connectivity and environment of the atoms can be established.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the two methyl groups are chemically equivalent due to the symmetry of the molecule. Therefore, a single sharp singlet is expected for the six protons of the two methyl groups. The chemical shift of these protons will be influenced by the electronic effects of the pyrazine ring and the adjacent bromine atoms. The electronegative nitrogen atoms and bromine atoms will deshield the methyl protons, causing them to resonate at a downfield position compared to methyl groups on a benzene (B151609) ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information about the carbon skeleton. Due to the molecule's symmetry, three distinct carbon signals are expected:

One signal for the two equivalent methyl carbons.

One signal for the two equivalent pyrazine ring carbons bonded to the methyl groups (C3 and C6).

One signal for the two equivalent pyrazine ring carbons bonded to the bromine atoms (C2 and C5).

The chemical shifts of the ring carbons will be significantly affected by the substituents. The carbons attached to the bromine atoms (C2 and C5) will experience a strong deshielding effect from the electronegative bromine, shifting their resonance downfield. The carbons attached to the methyl groups (C3 and C6) will also be influenced by the nitrogen atoms in the ring.

The predicted ¹H and ¹³C NMR chemical shifts for this compound in a standard deuterated solvent like CDCl₃ are presented in the following tables. These predictions are based on the known spectra of related pyrazine derivatives and the established substituent effects of methyl and bromo groups.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH3 | ~2.6-2.8 | Singlet | 6H |

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH3 | ~20-25 |

| C3, C6 | ~150-155 |

| C2, C5 | ~140-145 |

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Methodologies for 2,5-Dibromo-3,6-dimethylpyrazine

The advancement of research into this compound is fundamentally reliant on the development of efficient and environmentally benign synthetic routes. Current methodologies for the synthesis of pyrazine (B50134) derivatives often involve multi-step processes that may not be sustainable. Future research should prioritize the development of novel synthetic strategies that are both high-yielding and adhere to the principles of green chemistry.

One promising avenue is the exploration of direct C-H bond activation and subsequent halogenation of 2,5-dimethylpyrazine (B89654). This approach would streamline the synthesis by reducing the number of steps and minimizing waste. Furthermore, the use of aerobic oxidative bromination techniques, which utilize molecular oxygen as a clean oxidant and bromide salts as the bromine source, presents a sustainable alternative to traditional brominating agents. nih.govnih.gov Research into ionic liquid-promoted, transition-metal-free aerobic bromination could offer a practical and efficient method with controllable chemoselectivity. nih.gov

Another area of focus should be the optimization of catalyst systems for the bromination of pyrazine rings. The use of vanadium or molybdenum catalysts in a two-phase medium with hydrogen peroxide as the primary oxidant has shown success in the sustainable bromination of other aromatic and tetrapyrrolic scaffolds and could be adapted for this compound synthesis. rsc.org The development of recyclable catalysts would further enhance the sustainability of the process.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Direct C-H Bromination | Atom economy, reduced steps | Catalyst development, regioselectivity control |

| Aerobic Oxidative Bromination | Use of green oxidants (O2), safer bromine source | Ionic liquid promoters, metal-free conditions |

| V/Mo-Catalyzed Bromination | Mild reaction conditions, use of H2O2 | Catalyst optimization, two-phase systems |

Exploration of Unconventional Derivatization Reactions and Strategies

The two bromine atoms on the this compound ring serve as valuable handles for a wide array of post-synthetic modifications. Future research should delve into the exploration of unconventional derivatization reactions to create a diverse library of functional molecules.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.netsigmaaldrich.comnih.gov Investigating the reactivity of this compound in these reactions with various coupling partners (e.g., boronic acids, organostannanes, terminal alkynes) will be crucial. A key challenge and area of interest will be achieving selective mono- or di-functionalization, which can be influenced by the choice of catalyst, ligands, and reaction conditions. researchgate.netnsf.gov The development of ligand systems that can control the regioselectivity of these reactions on dihalogenated heterocycles is a significant area for future work. nsf.gov

Furthermore, the exploration of C-H activation on the pyrazine ring, even in the presence of the bromo substituents, could lead to novel and unexpected derivatization pathways. acs.orgresearchgate.netnih.govnih.gov Research into transition-metal-catalyzed C-H functionalization could enable the introduction of a wider range of functional groups at positions not accessible through traditional cross-coupling methods. acs.orgnd.edu

| Derivatization Strategy | Potential Functional Groups | Key Research Focus |

| Palladium-Catalyzed Cross-Coupling | Aryl, alkyl, alkynyl, heteroaryl | Selective mono- vs. di-substitution, ligand design |

| C-H Bond Functionalization | Various functional groups at new positions | Catalyst development, understanding regioselectivity |

| Nucleophilic Aromatic Substitution | Amines, alkoxides, thiols | Investigating reactivity and scope |

Advanced Materials Design Leveraging the this compound Scaffold for Emerging Technologies

The unique electronic properties of the pyrazine ring, combined with the versatility of its dibromo-functionality, make this compound an attractive building block for the design of advanced materials with applications in emerging technologies.

In the field of organic electronics , functionalized pyrazine derivatives have shown promise as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). rsc.orgresearchgate.netepa.govrsc.orgrsc.org Future research should focus on synthesizing novel π-conjugated materials derived from this compound. By introducing various aromatic and heteroaromatic substituents through cross-coupling reactions, it may be possible to tune the electronic and photophysical properties of the resulting materials for specific applications. For instance, creating donor-acceptor architectures with the electron-deficient pyrazine core could lead to materials with desirable charge transport characteristics. epa.gov

Another exciting area is the use of this compound as a ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers. nih.govnih.govresearchgate.netexlibrisgroup.com The nitrogen atoms of the pyrazine ring can coordinate to metal centers, while the bromo-positions can be functionalized to introduce additional properties or to act as secondary building units. The resulting porous materials could have applications in gas storage and separation, catalysis, and sensing. Designing pyrazine-based linkers with specific geometries and functionalities will be key to creating MOFs with tailored properties. nih.gov

| Application Area | Material Type | Key Research Focus |

| Organic Electronics | π-conjugated polymers, small molecules | Tuning HOMO/LUMO levels, charge mobility |

| Metal-Organic Frameworks | Porous crystalline materials | Linker design, gas sorption properties, catalysis |

| Sensing | Fluorescent sensors | Probing interactions with analytes |

Integration of Synergistic Experimental and Computational Approaches for Material Discovery

To accelerate the discovery and development of new materials based on the this compound scaffold, a synergistic approach that combines experimental synthesis and characterization with computational modeling is essential.

Computational chemistry can play a vital role in predicting the electronic and structural properties of novel derivatives before they are synthesized in the lab. epa.govresearchgate.netnih.govnih.govnih.govresearchgate.net Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations can be used to estimate key parameters such as HOMO/LUMO energy levels, absorption and emission spectra, and charge carrier mobilities. epa.govresearchgate.netnih.gov This theoretical guidance can help to prioritize synthetic targets and to understand the structure-property relationships of the designed materials.

Furthermore, computational modeling can be employed to simulate the behavior of these molecules in larger systems, such as in the bulk phase or at interfaces, which is crucial for predicting their performance in electronic devices. nih.govnih.govresearchgate.net The integration of machine learning algorithms with computational chemistry could further expedite the in silico screening of large virtual libraries of this compound derivatives to identify promising candidates for specific applications.

| Computational Method | Predicted Properties | Impact on Research |

| Density Functional Theory (DFT) | Electronic structure, HOMO/LUMO levels | Rational design of materials with targeted electronic properties |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption and emission spectra | Prediction of photophysical properties for OLEDs and sensors |

| Molecular Dynamics (MD) | Bulk morphology, intermolecular interactions | Understanding solid-state packing and its effect on performance |

| Machine Learning (ML) | High-throughput screening of virtual libraries | Accelerated discovery of lead compounds |

Q & A

Q. Table 1: Representative Cross-Coupling Reactions

| Reaction Type | Substrate | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| Sonogashira | 4-Biphenylethynyl | Pd(PPh₃)₂Cl₂/CuI/NEt₃ | 41 | |

| Suzuki-Miyaura | 4-tert-Butylphenyl | Pd(PPh₃)₄ | 39 |

Advanced: How do electronic properties of 2,5-di(aryleneethynyl) derivatives influence optoelectronic applications?

Answer:

Quantum chemical calculations reveal that the pyrazine core lowers the HOMO-LUMO gap compared to benzene analogues. For example:

- 2,5-Di(phenylethynyl)-3,6-dimethylpyrazine : HOMO-LUMO gap = 3.56 eV (vs. 3.72 eV for di(phenylethynyl)benzene). The nitrogen atoms localize electron density, creating a quinoidal structure conducive to charge transport .

- OLED Applications : Doping MEH-PPV with 20 wt% 2,5-di(biphenyl-4-ethynyl)-3,6-dimethylpyrazine enhances external quantum efficiency (0.07%) due to improved electron mobility .

Basic: What spectroscopic and crystallographic techniques validate the structure of derivatives?

Answer:

- X-ray Crystallography : Confirms planarity and substituent orientation. For 2,5-di(phenylethynyl)-3,6-dimethylpyrazine, phenyl rings are parallel, with a 14.2° inclination relative to the pyrazine plane .

- NMR Spectroscopy : Distinguishes isomers (e.g., 2-ethyl-3,5- vs. 3,6-dimethylpyrazines) via splitting patterns and coupling constants .

Advanced: How can reaction selectivity challenges in mono-functionalization be addressed?

Answer:

The electron-deficient pyrazine core leads to rapid di-substitution. Strategies include:

- Excess Halogenated Substrate : Using 5:1 molar ratio of this compound to boronic acid suppresses di-arylation in Suzuki reactions .

- Low-Temperature Conditions : Slowing reaction kinetics improves mono-selectivity in Sonogashira couplings .

Basic: What stability considerations are critical for handling dihydropyrazine derivatives?

Answer:

- Thermal Instability : 2,5-Dihydro-3,6-dimethylpyrazine dimerizes upon heating. Storage at ≤−20°C under inert atmosphere is recommended .

- Radical Generation : Dihydropyrazines (e.g., 2,3-dihydro-5,6-dimethylpyrazine) induce DNA strand breaks via radical-mediated pathways, requiring strict inert handling in biological assays .

Advanced: How are computational models used to predict reactivity in cross-coupling reactions?

Answer:

- DFT Calculations : Map charge distribution on the pyrazine core to predict regioselectivity. Electron-deficient C2/C5 positions favor nucleophilic attack in Suzuki reactions .

- Hammett Parameters : Correlate substituent effects (σ⁺ values) of ethynylarenes with Sonogashira reaction rates .

Basic: What biological evaluation methods assess pyrazine derivatives’ bioactivity?

Answer:

- Apoptosis Assays : Detection of cleaved PARP and SAPK/JNK proteins in cell lines treated with dihydropyrazines confirms DNA damage .

- Biodistribution Studies : Autoradiography with ¹⁴C-labeled derivatives in mice shows high uptake in brain and thymus, guiding toxicity evaluations .

Advanced: What alternative routes exist for synthesizing carboxylated pyrazine derivatives?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.